molecular formula C10H7BrN2 B8642118 5-Bromo-1-methylindole-2-carbonitrile

5-Bromo-1-methylindole-2-carbonitrile

Cat. No.: B8642118
M. Wt: 235.08 g/mol
InChI Key: KTXHQILIXKVUAE-UHFFFAOYSA-N
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Description

5-Bromo-1-methylindole-2-carbonitrile is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by a bromine atom at the 5th position, a methyl group at the 1st position, and a carbonitrile group at the 2nd position of the indole ring. It is a solid, typically appearing as white or off-white crystals, and is soluble in organic solvents such as ethanol, ether, and dichloromethane .

Preparation Methods

The synthesis of 5-Bromo-1-methylindole-2-carbonitrile can be achieved through several synthetic routes. One common method involves the bromination of 1-methylindole followed by the introduction of a carbonitrile group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like dichloromethane. The carbonitrile group can be introduced using reagents such as cyanogen bromide or through a Sandmeyer reaction involving copper(I) cyanide .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-Bromo-1-methylindole-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

    Oxidation and Reduction: The compound can be oxidized to form corresponding oxo derivatives or reduced to form amines. Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds. .

Scientific Research Applications

5-Bromo-1-methylindole-2-carbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties. This compound can be used in the development of new pharmaceuticals.

    Medicine: It is explored for its potential therapeutic effects, particularly in targeting specific biological pathways and receptors.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-1-methylindole-2-carbonitrile involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors and enzymes, modulating their activity. For instance, it can inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The bromine and carbonitrile groups enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-1-methylindole-2-carbonitrile include:

These comparisons highlight the unique structural features of this compound that contribute to its specific chemical and biological properties.

Properties

Molecular Formula

C10H7BrN2

Molecular Weight

235.08 g/mol

IUPAC Name

5-bromo-1-methylindole-2-carbonitrile

InChI

InChI=1S/C10H7BrN2/c1-13-9(6-12)5-7-4-8(11)2-3-10(7)13/h2-5H,1H3

InChI Key

KTXHQILIXKVUAE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C=C1C#N

Origin of Product

United States

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